5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde
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Overview
Description
5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde: is an organic compound that features a thiophene ring substituted with a dioxaborinane group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde typically involves the formation of the dioxaborinane ring followed by its attachment to the thiophene ring. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with a boronic acid derivative under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products:
Oxidation: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carboxylic acid.
Reduction: 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, boron-containing compounds are often used as enzyme inhibitors or probes for studying biochemical pathways. The dioxaborinane group in this compound can interact with specific biological targets, making it useful in the study of enzyme mechanisms and drug design.
Medicine: The compound’s potential as a precursor for boron-containing drugs is of interest in medicinal chemistry. Boron-containing drugs have shown promise in the treatment of cancer and other diseases due to their ability to interact with biological molecules in unique ways.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, that benefit from the unique properties of boron-containing functional groups.
Mechanism of Action
The mechanism by which 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde exerts its effects is largely dependent on the functional groups present in the molecule. The dioxaborinane group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme mechanisms. The aldehyde group can participate in various chemical reactions, allowing for further modification of the compound.
Molecular Targets and Pathways:
Enzyme Inhibition: The dioxaborinane group can inhibit enzymes by forming covalent bonds with active site residues.
Signal Transduction: The compound can interact with signaling molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Comparison: While these compounds share the dioxaborinane group, they differ in their core structures and functional groups. The presence of the thiophene ring and the aldehyde group in 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde makes it unique, providing distinct reactivity and potential applications. The thiophene ring offers aromatic stability and the possibility for further functionalization, while the aldehyde group allows for a variety of chemical transformations.
Properties
IUPAC Name |
5-(1,3,2-dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3S/c1-7-5-9(14-8(7)6-11)10-12-3-2-4-13-10/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKMZYCWSDPJQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=C(S2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438206 |
Source
|
Record name | 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374537-98-1 |
Source
|
Record name | 5-(1,3,2-Dioxaborinan-2-yl)-3-methyl-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374537-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,3,2-Dioxaborinan-2-yl)-3-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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